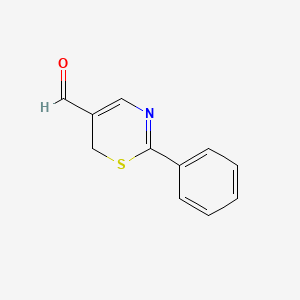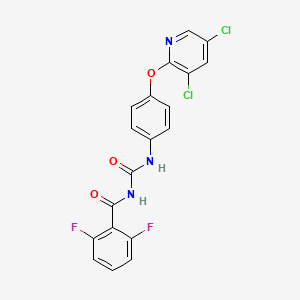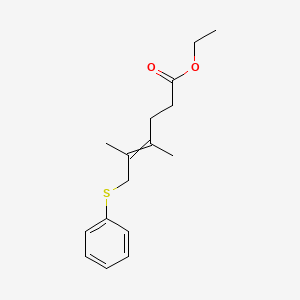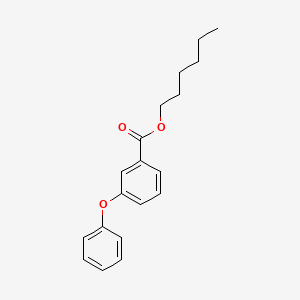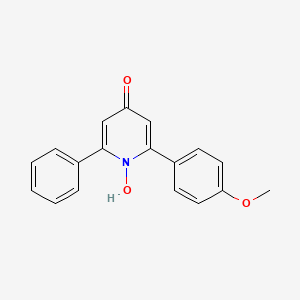![molecular formula C10H14S3 B14474796 3-[(2-Methylphenyl)sulfanyl]propane-1,2-dithiol CAS No. 66989-19-3](/img/structure/B14474796.png)
3-[(2-Methylphenyl)sulfanyl]propane-1,2-dithiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Methylphenyl)sulfanyl]propane-1,2-dithiol is an organic compound characterized by the presence of a sulfanyl group attached to a propane-1,2-dithiol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methylphenyl)sulfanyl]propane-1,2-dithiol typically involves the reaction of 2-methylthiophenol with 1,2-dichloropropane in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 2-methylthiophenol attacks the electrophilic carbon atoms of 1,2-dichloropropane, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2-Methylphenyl)sulfanyl]propane-1,2-dithiol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfoxides.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[(2-Methylphenyl)sulfanyl]propane-1,2-dithiol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biological probe due to its ability to interact with thiol-containing biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as an antioxidant or in the treatment of certain diseases.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-[(2-Methylphenyl)sulfanyl]propane-1,2-dithiol involves its interaction with various molecular targets, particularly those containing thiol groups. The compound can form disulfide bonds with thiol-containing proteins, affecting their structure and function. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimercapto-1-propanesulfonic acid: Another thiol-containing compound used as a chelating agent.
Propane-1,3-dithiol: A similar compound with two thiol groups but lacking the sulfanyl group.
Uniqueness
3-[(2-Methylphenyl)sulfanyl]propane-1,2-dithiol is unique due to the presence of the 2-methylphenyl group, which imparts distinct chemical properties and reactivity compared to other thiol-containing compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
66989-19-3 |
|---|---|
Fórmula molecular |
C10H14S3 |
Peso molecular |
230.4 g/mol |
Nombre IUPAC |
3-(2-methylphenyl)sulfanylpropane-1,2-dithiol |
InChI |
InChI=1S/C10H14S3/c1-8-4-2-3-5-10(8)13-7-9(12)6-11/h2-5,9,11-12H,6-7H2,1H3 |
Clave InChI |
RLOILGWWDMARQA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1SCC(CS)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


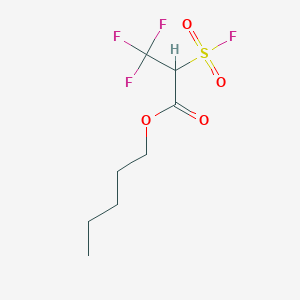
![({4-[Bis(2-chloroethyl)amino]phenyl}sulfanyl)acetic acid](/img/structure/B14474721.png)
![1-[(4-Nitrophenyl)methyl]-3,4-dihydronaphthalen-2(1H)-one](/img/structure/B14474732.png)
